![molecular formula C25H19NO3 B14396319 N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide CAS No. 87503-49-9](/img/structure/B14396319.png)
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a 4-methylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of naphthalene-1-carboxamide with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound, N-(4-methylbenzoyl)naphthalene-1-carboxamide.
Esterification: The intermediate compound is then subjected to esterification with phenol in the presence of a catalyst such as sulfuric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to a reduction in lipid accumulation in cells.
類似化合物との比較
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a naphthalene ring.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: This compound contains two 4-methylbenzoyl groups and a succinic acid backbone, differing in its overall structure and functional groups.
特性
CAS番号 |
87503-49-9 |
|---|---|
分子式 |
C25H19NO3 |
分子量 |
381.4 g/mol |
IUPAC名 |
[N-(naphthalene-1-carbonyl)anilino] 4-methylbenzoate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)25(28)29-26(21-10-3-2-4-11-21)24(27)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
InChIキー |
QMZMWJFOEGUDTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)ON(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
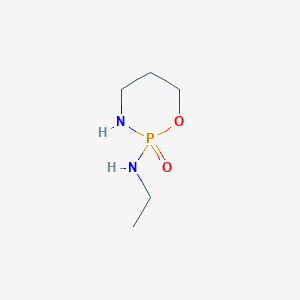
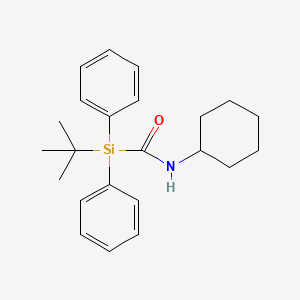
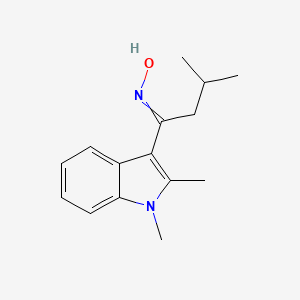
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
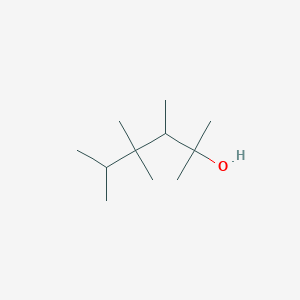

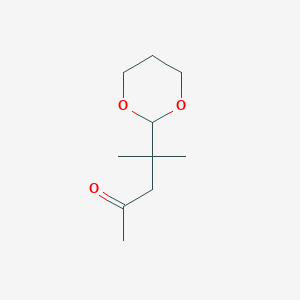
phosphane](/img/structure/B14396281.png)
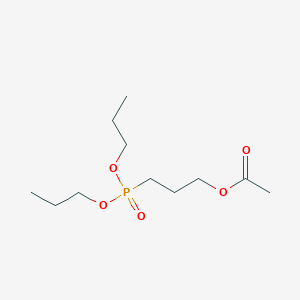


![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
